Cas no 83322-23-0 (5-benzylthiophene-2-carbaldehyde)

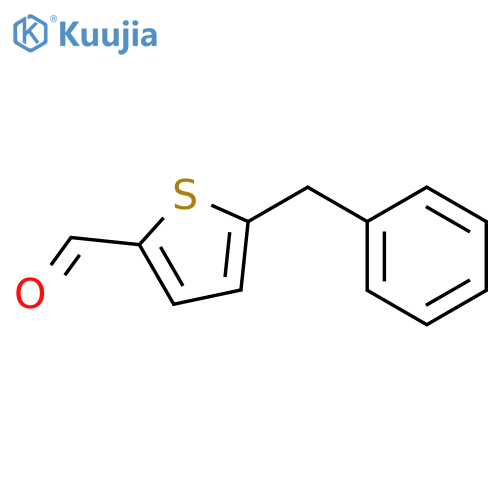

83322-23-0 structure

商品名:5-benzylthiophene-2-carbaldehyde

5-benzylthiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-benzylthiophene-2-carbaldehyde

- EN300-92308

- G49915

- IDA32223

- AKOS000305895

- DB-088016

- 5-benzyl-thiophene-2-carbaldehyde

- Z1263738140

- 5-(phenylmethyl)thiophene-2-carboxaldehyde

- CS-0264203

- A1-27167

- MFCD04967227

- SCHEMBL1680416

- DYTNGDNLLFVCBH-UHFFFAOYSA-N

- STK312904

- 83322-23-0

-

- MDL: MFCD04967227

- インチ: InChI=1S/C12H10OS/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2

- InChIKey: DYTNGDNLLFVCBH-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CC2=CC=C(C=O)S2

計算された属性

- せいみつぶんしりょう: 202.04523611Da

- どういたいしつりょう: 202.04523611Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 45.3Ų

5-benzylthiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM313965-1g |

5-Benzylthiophene-2-carbaldehyde |

83322-23-0 | 95% | 1g |

$651 | 2023-01-18 | |

| Enamine | EN300-92308-5.0g |

5-benzylthiophene-2-carbaldehyde |

83322-23-0 | 95.0% | 5.0g |

$1507.0 | 2025-02-21 | |

| Enamine | EN300-92308-1g |

5-benzylthiophene-2-carbaldehyde |

83322-23-0 | 95% | 1g |

$680.0 | 2023-09-01 | |

| Enamine | EN300-92308-10g |

5-benzylthiophene-2-carbaldehyde |

83322-23-0 | 95% | 10g |

$2348.0 | 2023-09-01 | |

| Enamine | EN300-92308-0.1g |

5-benzylthiophene-2-carbaldehyde |

83322-23-0 | 95.0% | 0.1g |

$236.0 | 2025-02-21 | |

| Enamine | EN300-92308-0.25g |

5-benzylthiophene-2-carbaldehyde |

83322-23-0 | 95.0% | 0.25g |

$337.0 | 2025-02-21 | |

| abcr | AB498740-1 g |

5-Benzylthiophene-2-carbaldehyde |

83322-23-0 | 1g |

€486.60 | 2022-03-24 | ||

| abcr | AB498740-250 mg |

5-Benzylthiophene-2-carbaldehyde |

83322-23-0 | 250MG |

€275.80 | 2022-03-24 | ||

| Enamine | EN300-92308-0.5g |

5-benzylthiophene-2-carbaldehyde |

83322-23-0 | 95.0% | 0.5g |

$530.0 | 2025-02-21 | |

| Matrix Scientific | 216181-2.500g |

5-Benzylthiophene-2-carbaldehyde, 95% |

83322-23-0 | 95% | 2.500g |

$2063.00 | 2023-09-05 |

5-benzylthiophene-2-carbaldehyde 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

83322-23-0 (5-benzylthiophene-2-carbaldehyde) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:83322-23-0)5-benzylthiophene-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):626.0